molecular formula C5H5BrF2O2 B13462142 5-(Bromodifluoromethyl)oxolan-3-one

5-(Bromodifluoromethyl)oxolan-3-one

Cat. No.: B13462142
M. Wt: 214.99 g/mol
InChI Key: TWUCZHMYTAKOMD-UHFFFAOYSA-N
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Description

5-(Bromodifluoromethyl)oxolan-3-one: is a chemical compound that belongs to the class of oxolanes It is characterized by the presence of a bromodifluoromethyl group attached to the oxolan-3-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromodifluoromethyl)oxolan-3-one typically involves the introduction of a bromodifluoromethyl group into the oxolan-3-one structure. One common method is through the use of bromodifluoromethylating agents in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the overall production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Bromodifluoromethyl)oxolan-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The oxolan-3-one ring can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5-(Bromodifluoromethyl)oxolan-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may also find applications in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Bromodifluoromethyl)oxolan-3-one involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    Oxolan-3-one: A parent compound with a similar oxolane ring structure but without the bromodifluoromethyl group.

    Tetrahydrofuran-3-one: Another similar compound with a tetrahydrofuran ring structure.

Uniqueness: 5-(Bromodifluoromethyl)oxolan-3-one is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C5H5BrF2O2

Molecular Weight

214.99 g/mol

IUPAC Name

5-[bromo(difluoro)methyl]oxolan-3-one

InChI

InChI=1S/C5H5BrF2O2/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2

InChI Key

TWUCZHMYTAKOMD-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC1=O)C(F)(F)Br

Origin of Product

United States

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